molecular formula C15H12F2N2O2 B6538994 N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide CAS No. 1060310-92-0

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide

Numéro de catalogue B6538994
Numéro CAS: 1060310-92-0
Poids moléculaire: 290.26 g/mol
Clé InChI: BPCDAZLSDOJADO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is a nootropic drug, also known as phenotropil . It’s used to stimulate mental activity, activate cognitive functions, improve memory, and increase learning ability . It’s also known to increase brain resistance to a variety of harmful effects, such as excessive stress or hypoxia .


Synthesis Analysis

The synthesis of “N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” involves the N-alkylation of 4 ®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base. The intermediate N-ethoxycarbonylmethyl-4 ®-phenyl-2-pyrrolidinone is then treated with ammonia .


Molecular Structure Analysis

The molecular structure of “N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is complex, with a total of 49 bonds. There are 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, and 2 six-membered rings .

Applications De Recherche Scientifique

Nootropic Drug Research

“N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is also known as phenotropil. It is a new nootropic drug that has been studied for its effects on neurotransmitter receptors in the brain . The drug was administered at a dose of 100 mg/kg to study its quantitative characteristics on dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors in rats .

Anti-Amnestic Effects

Phenotropil has been found to have anti-amnestic effects. It was found to abolish the effect of the cholinolytic drug scopolamine, which induced a substantial increase in the density of n-choline receptors in the cortex and NMDA receptors in the hippocampus . Phenotropil decreased the number of nACh and NMDA receptors by 46% and 14%, respectively .

Effects on Dopamine Receptors

Phenotropil has been found to considerably increase the density of dopamine D2 and D3 receptors by 29% and 62%, respectively . It also abolished the effect of scopolamine on the dopamine D1 receptors .

Effects on Benzodiazepine Receptors

Phenotropil abolished the effect of scopolamine on the benzodiazepine receptors and increased the density of these receptors by 25% .

Pharmaceutical Use

The R-enantiomer of N-carbamoylmethyl-4-phenyl-2-pyrrolidinone (R-Carphedon) has pharmacological value . The method of its preparation includes the N-alkylation of 4®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base .

Patent Applications

The compound and its method of preparation have been patented, indicating its potential for commercial and pharmaceutical applications .

Mécanisme D'action

Target of Action

The primary targets of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide are dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors in the brain . These neurotransmitter receptors play crucial roles in various cognitive and physiological functions.

Mode of Action

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide interacts with its targets by modulating the density of these neurotransmitter receptors. For instance, it can abolish the effect of scopolamine, a cholinolytic drug, and decrease the number of nACh and NMDA receptors . It also affects the density of dopamine D1, D2, and D3 receptors .

Biochemical Pathways

The compound affects the biochemical pathways associated with the aforementioned neurotransmitters. By modulating the density of these receptors, it influences the signaling pathways of dopamine, serotonin, glutamate, GABA, and acetylcholine . The downstream effects of these changes include alterations in cognitive functions and potentially the mitigation of scopolamine-induced amnesia .

Pharmacokinetics

It is known that the compound is administered intraperitoneally at a dose of 100 mg/kg

Result of Action

The molecular and cellular effects of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide’s action include changes in the density of various neurotransmitter receptors in the brain . These changes can influence cognitive functions and potentially counteract the effects of certain drugs like scopolamine .

Action Environment

The action, efficacy, and stability of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide can be influenced by various environmental factors. For instance, the presence of other drugs (like scopolamine) can affect its action Additionally, factors such as the physiological state of the organism and the specific conditions of the environment may also play a role

Propriétés

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-11-2-1-3-12(17)14(11)15(21)19-10-6-4-9(5-7-10)8-13(18)20/h1-7H,8H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCDAZLSDOJADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.